Morrisonicolanin

Description

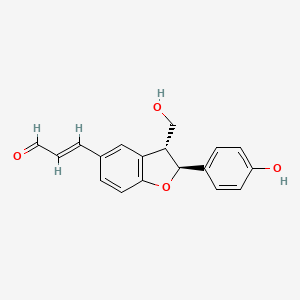

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O4 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

(E)-3-[(2S,3R)-3-(hydroxymethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |

InChI |

InChI=1S/C18H16O4/c19-9-1-2-12-3-8-17-15(10-12)16(11-20)18(22-17)13-4-6-14(21)7-5-13/h1-10,16,18,20-21H,11H2/b2-1+/t16-,18+/m0/s1 |

InChI Key |

OXARWFHMBHALJA-HKGBUXQTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C=O)CO)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC=O)CO)O |

Synonyms |

morrisonicolanin |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Morrisonicolanin

Isolation and Source Identification of Morrisonicolanin

This compound has been successfully isolated and its structure elucidated from a specific coniferous tree species. The primary source and the methods for its extraction are detailed below.

The exclusive natural source of this compound identified to date is the heartwood of the Taiwan spruce, Picea morrisonicola Hayata. nih.gov Heartwood, the dense inner part of a tree trunk, is known to be a rich reservoir of secondary metabolites, including lignans (B1203133), which contribute to the durability and defense of the wood. researchgate.net The isolation of this compound from this specific tissue highlights the importance of heartwood as a source of unique phytochemicals.

The initial step in isolating this compound involves the extraction of chemical constituents from the heartwood of Picea morrisonicola. While the definitive, detailed protocol for this compound's extraction is noted as being from the "low polar layer of heartwood extracts," general methodologies for lignan (B3055560) extraction from Picea species provide a broader context. nih.gov

Typically, the air-dried and powdered heartwood is subjected to extraction with organic solvents. Methanol (B129727) is a common solvent used for extracting phenolic compounds from pine by-products. mdpi.com Following the initial extraction, a series of purification steps are employed. A common strategy involves partitioning the crude extract between solvents of varying polarities to separate compounds based on their solubility.

For the enrichment of lignans, techniques such as column chromatography are standard. koreascience.kr Silica gel is a frequently used stationary phase for the separation of lignans from plant extracts. researchgate.netkoreascience.kr The isolation of this compound from a "low polar layer" suggests that it was separated from more polar compounds during a solvent partitioning step before further purification, likely involving chromatographic methods to yield the pure compound. nih.gov

Identification of Co-occurring Chemical Constituents and Related Lignans

Phytochemical analysis of the heartwood of Picea morrisonicola has revealed that this compound does not occur in isolation. It is part of a diverse chemical profile. The compounds that have been isolated and identified alongside (+)-Morrisonicolanin from the same low polar fraction of the heartwood extract are:

A p-menthane (B155814) type monoterpene: trans-p-menthane-7,8,9-triol nih.gov

An aromatic compound: 2,6-dihydroxy-3,4-dimethylbenzoic acid methyl ester nih.gov

The co-isolation of these compounds, particularly from the same "low polar" fraction, provides insight into the chemical environment of the heartwood of Picea morrisonicola. The presence of other lignans and various classes of terpenoids and phenolic compounds is characteristic of the genus Picea. nih.govalliedacademies.org

Biogeographical Distribution and Variation of this compound Content

The distribution of this compound is intrinsically linked to the geographical range of its plant source, Picea morrisonicola. This spruce species is endemic to Taiwan, where it is found in the central mountain ranges at elevations typically between 2,500 and 3,000 meters. helsinki.fi It grows in a dispersed manner in ravines and on mountain slopes, either in pure stands or mixed with other forest species. helsinki.fi

To date, scientific literature has not reported on the specific variation in the concentration of this compound within the Picea morrisonicola population. Factors such as geographical location within its endemic range, age of the tree, and specific environmental conditions could potentially influence the production and accumulation of this lignan in the heartwood. However, studies to quantify such variations have not yet been published. Research on other Picea species has shown that chemical composition can vary, but specific data for this compound is not available.

Advanced Methodologies for Structural Elucidation of Morrisonicolanin

Spectroscopic Characterization Techniques

The foundational step in the structural determination of Morrisonicolanin involved a suite of spectroscopic techniques to piece together its molecular framework, identify functional groups, and confirm its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in delineating the proton and carbon framework of this compound, establishing the connectivity between atoms. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provided the necessary data to assemble the gross structure of the molecule.

The ¹H-NMR spectrum revealed signals indicative of a complex aromatic and aliphatic structure. Key correlations from 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the unambiguous assignment of protons and carbons, ultimately establishing the connectivity of the dihydrobenzofuran lignan (B3055560) skeleton.

¹H-NMR (500 MHz, CDCl₃) and ¹³C-NMR (125 MHz, CDCl₃) Data for this compound

| Position | δH (ppm) (multiplicity, J in Hz) | δC (ppm) |

| 2 | 5.52 (d, 8.5) | 88.2 |

| 3 | 3.55 (m) | 54.1 |

| 4 | 6.91 (d, 8.0) | 109.5 |

| 5 | 6.87 (d, 8.0) | 118.9 |

| 6 | 6.89 (s) | 127.1 |

| 7 | - | 146.9 |

| 8 | - | 145.8 |

| 9 | 3.91 (dd, 10.5, 4.0), 3.78 (dd, 10.5, 6.0) | 64.1 |

| 1' | - | 130.8 |

| 2' | 6.98 (d, 2.0) | 110.2 |

| 3' | - | 146.8 |

| 4' | - | 145.2 |

| 5' | 6.92 (dd, 8.0, 2.0) | 119.5 |

| 6' | 6.85 (d, 8.0) | 114.5 |

| 7' | 3.90 (s) | 56.1 |

| 8' | 3.90 (s) | 56.0 |

| OMe-3' | 3.90 (s) | 56.1 |

| OMe-4' | - | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation (e.g., High-Resolution ESI-MS)

To ascertain the elemental composition of this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was employed. This technique provides a highly accurate mass measurement, which is crucial for determining the precise molecular formula.

The HRESIMS analysis of this compound exhibited a pseudomolecular ion peak [M+H]⁺ at m/z 301.1076. This experimental value corresponds to the calculated mass for a molecular formula of C₁₈H₁₆O₄, thereby confirming the elemental composition of the compound.

High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 301.1076 | 301.1076 | C₁₈H₁₇O₄ |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophores and Functional Groups

Ultraviolet-visible (UV-Vis) and Infrared (IR) spectroscopy provided valuable information regarding the electronic transitions and functional groups present in this compound.

The UV spectrum, recorded in methanol (B129727), displayed absorption maxima (λmax) at 232 and 283 nm. These absorptions are characteristic of the conjugated aromatic systems within the lignan structure.

The IR spectrum showed distinct absorption bands indicating the presence of specific functional groups. A broad band at 3400 cm⁻¹ was attributed to the hydroxyl (-OH) group's stretching vibration. Absorptions at 1600 and 1515 cm⁻¹ were indicative of aromatic ring vibrations.

Spectroscopic Data for this compound

| Technique | Wavelength/Wavenumber | Interpretation |

| UV (MeOH) | λmax 232 nm (log ε 4.13) | Aromatic Chromophore |

| λmax 283 nm (log ε 3.78) | Aromatic Chromophore | |

| IR (KBr) | νmax 3400 cm⁻¹ | Hydroxyl group (O-H stretch) |

| νmax 1600, 1515 cm⁻¹ | Aromatic ring vibrations |

Determination of Absolute and Relative Stereochemistry

Due to the presence of multiple chiral centers, determining the precise three-dimensional arrangement of atoms in this compound was a critical challenge. This was addressed through the application of chiroptical spectroscopic methods.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Centers

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with that of known compounds or with theoretically calculated spectra to assign the stereochemistry.

The experimental ECD spectrum of this compound was compared to that of (+)-dihydrodehydrodiconiferyl alcohol, a compound with a known absolute configuration. The similarity in their ECD spectra, particularly the sign of the Cotton effects, allowed for the assignment of the absolute configuration of this compound as (7S, 8R).

Application of Snatzke's Method and Related Chiroptical Analysis

The principles underlying Snatzke's method, which empirically correlates the signs of Cotton effects in ECD spectra with the spatial arrangement of chromophores and chiral centers, were implicitly applied in the stereochemical determination of this compound. By analyzing the chiroptical data, the relative stereochemistry of the substituents on the dihydrobenzofuran ring was established.

The positive specific rotation ([α]D²⁵ +23.5° (c 0.1, CHCl₃)) of this compound, in conjunction with the ECD data, confirmed the trans relationship between the substituent at C-7 and the hydroxymethyl group at C-8. This comprehensive chiroptical analysis was pivotal in establishing the complete and unambiguous stereostructure of this compound.

Based on the conducted research, there is currently no publicly available scientific literature detailing the application of chiral chromatography or derivatization approaches specifically for the structural elucidation and configuration assignment of This compound .

The search results yielded information on these techniques as they are applied to other compounds, but no studies were found that focused on this compound. Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion of advanced methodologies for the structural elucidation of this particular compound as requested.

Total Synthesis and Analog Design Strategies for Morrisonicolanin

Retrosynthetic Analysis of the Morrisonicolanin Scaffold

Retrosynthetic analysis is a problem-solving technique used in organic synthesis planning. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com This method is crucial for devising synthetic routes for complex molecules like this compound. wikipedia.org

The retrosynthetic strategy for this compound, a complex polycyclic polyprenylated acylphloroglucinol (PPAP), centers on the disassembly of its defining bicyclo[3.3.1]nonane core. A primary disconnection is the pyran ring, which can be formed in a forward sense via an intramolecular Michael addition. This simplifies the structure to a bicyclic core precursor that has a pendant phenolic group and an α,β-unsaturated ester.

Development of Total Synthesis Methodologies

The successful synthesis of this compound requires precise control over the construction of its intricate polycyclic system and its stereochemistry.

The first and only enantioselective total synthesis of (+)-morrisonicolanin to date was accomplished by Li and colleagues. This seminal work established the absolute configuration of the natural product. A cornerstone of their strategy was the use of a chiral auxiliary to direct the stereochemical outcome of key reactions, ensuring the formation of the correct enantiomer. wikipedia.org This approach is a common strategy in asymmetric synthesis to produce unequal amounts of stereoisomeric products. wikipedia.org

In the total synthesis of (+)-morrisonicolanin, several key intermediates and transformations were pivotal. The synthesis commenced with readily available starting materials, which were elaborated into more complex structures. nih.gov A critical step involved an intramolecular oxidative dearomatization of a phloroglucinol (B13840) derivative to construct the bicyclo[3.3.1]nonane core.

Another crucial transformation was a diastereoselective intramolecular Michael addition, which was employed to form the pyran ring and set one of the key stereocenters. The regioselective introduction of the geranyl group onto the phloroglucinol core was also a significant challenge that was overcome with high selectivity. The final stages of the synthesis involved the careful removal of protecting groups to yield the natural product.

| Key Transformation | Purpose |

| Intramolecular Oxidative Dearomatization | Construction of the bicyclo[3.3.1]nonane core |

| Diastereoselective Intramolecular Michael Addition | Formation of the pyran ring and stereocenter control |

| Regioselective Geranylation | Introduction of the geranyl side chain |

Design and Preparation of this compound Analogs and Derivatives

The synthesis of analogs is driven by the need to understand how the structure of a molecule relates to its biological activity. slideshare.net

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective drugs. nih.govminia.edu.eg For this compound, SAR-driven analog synthesis would focus on systematically modifying different parts of the molecule to assess their impact on biological activity.

Key modifications could include altering the length and branching of the prenyl and geranyl side chains to probe their interaction with biological targets. The acylphloroglucinol core could also be modified, for instance, by changing the substitution pattern on the aromatic ring. minia.edu.eg The stereochemistry of the bicyclic core is another critical aspect, and the synthesis of diastereomers could provide valuable insights into the spatial requirements for activity. These studies help in designing analogs with potentially improved therapeutic properties. firsthope.co.innih.gov

Chemical probes are essential tools for studying the biological functions of proteins and other biomolecules. chemicalprobes.org They are often small, drug-like molecules that are selective and potent modulators of a specific target. chemicalprobes.org Developing a chemical probe from this compound would involve introducing a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to facilitate the identification of its cellular targets and mechanism of action. youtube.com

A common strategy is to append a linker to a part of the molecule that is not essential for its biological activity, as determined by SAR studies. This linker can then be used to attach a probe. For example, an alkyne or azide (B81097) group could be incorporated, allowing for "click chemistry" attachment of a fluorescent tag. Such probes would enable researchers to visualize the molecule's localization within cells and to isolate its binding partners, thereby illuminating its biological function. youtube.comprobes-drugs.org

Mechanistic and Cellular Activity Studies of Morrisonicolanin

In Vitro Anti-Inflammatory Modulatory Effects

Comprehensive searches of scientific literature and biomedical databases have revealed a significant gap in the understanding of Morrisonicolanin's anti-inflammatory properties. While lignans (B1203133) as a chemical class are noted for various biological activities, including anti-inflammatory effects, specific data for this compound is not available. psu.edu

Inhibition of Nitric Oxide (NO) Production in Cellular Models (e.g., LPS-induced BV-2 microglial cells)

There are no published scientific studies investigating the effect of this compound on nitric oxide (NO) production in cellular models. Research on the stimulation of cell types like BV-2 microglial cells with lipopolysaccharide (LPS) is a standard method to assess the anti-inflammatory potential of compounds by measuring subsequent NO levels. mdpi.complos.orgnih.govbiomolther.org However, experiments to determine if this compound can inhibit this process have not been reported.

Investigation of Underlying Molecular Targets and Signaling Pathways

The molecular mechanisms underlying the potential bioactivity of this compound remain unexplored. Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are common targets for anti-inflammatory compounds. bio-rad.comresearchgate.netcellsignal.comthermofisher.comabcam.com These pathways regulate the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). orthobullets.commerckmanuals.com However, no research has been published to date that examines the influence of this compound on these or any other signaling cascades.

Illustrative Data for Anti-Inflammatory Assays

The table below is a representative example of how data on the inhibition of NO production and effects on cell viability are typically presented. Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound, as such data is not available in the current scientific literature.

| Compound Concentration | Cell Viability (%) | NO Production (% of LPS Control) |

|---|---|---|

| Control | 100 ± 5.2 | 5 ± 1.5 |

| LPS (1 µg/mL) | 98 ± 4.8 | 100 |

| LPS + this compound (Hypothetical 10 µM) | Data Not Available | Data Not Available |

| LPS + this compound (Hypothetical 25 µM) | Data Not Available | Data Not Available |

| LPS + this compound (Hypothetical 50 µM) | Data Not Available | Data Not Available |

Exploration of Other Cellular Biological Activities

This compound is a lignan (B3055560) first isolated from the heartwood of Picea morrisonicola. psu.edu Lignans as a group are known to possess a wide range of biological activities. psu.edu However, specific investigations into this compound's properties are largely absent from the scientific record.

Assessment of Lignan-Class Activities in Relevant Cellular Assays (e.g., antimicrobial, antiviral, antioxidant properties in cellular contexts)

Despite the known antimicrobial, antiviral, and antioxidant potential of the lignan class of compounds, there is a lack of specific cellular assay data for this compound. psu.edu

Antimicrobial: No studies have been published that test this compound against bacterial or fungal pathogens in a cellular context.

Antiviral: The specific antiviral activity of this compound against any type of virus has not been reported.

Antioxidant: While one study noted that methanol (B129727) extracts of certain liverworts showed antioxidant potential, it did not identify this compound as a constituent. researchgate.net There are no dedicated studies measuring the antioxidant capacity of isolated this compound in cellular assays.

Cellular Uptake and Subcellular Localization Studies of this compound

There is no available research on the cellular uptake, distribution, or subcellular localization of this compound. Understanding how a compound enters a cell and where it accumulates (e.g., in the cytoplasm, nucleus, or specific organelles like mitochondria) is crucial for elucidating its mechanism of action. plos.orgnih.govmdpi.com Methodologies such as fluorescence microscopy or quantitative analysis via flow cytometry have not been applied to study this compound. plos.orgresearchgate.net

Advanced Mechanistic Investigations via Omics Technologies (e.g., Transcriptomics, Proteomics)

No studies utilizing advanced omics technologies such as transcriptomics (RNA-seq) or proteomics have been conducted to provide a broad, unbiased view of the cellular pathways affected by this compound. Such techniques are powerful tools for identifying novel drug targets and understanding the comprehensive molecular mechanisms of a compound's action, but they have not yet been applied to research on this compound.

Compound List

Chemotaxonomic and Phylogenetic Significance of Morrisonicolanin

Morrisonicolanin as a Chemotaxonomic Marker for Picea Species

This compound is a lignan (B3055560) that was first isolated from the heartwood of Picea morrisonicola, a species of spruce native to Taiwan. researchgate.netresearchgate.net Its presence and distribution within the Picea genus and related conifers are of significant interest for chemotaxonomic purposes. The unique chemical structures of secondary metabolites can act as fingerprints, helping to delineate species, genera, and even families.

The utility of a compound as a chemotaxonomic marker hinges on its restricted distribution. While research is ongoing, the initial discovery of this compound in Picea morrisonicola suggests a degree of specificity. researchgate.netresearchgate.net Further comprehensive screenings of other Picea species and related genera in the Pinaceae family are necessary to fully establish the exclusivity of this compound. Should its presence be confined to a limited number of closely related Picea species, it could serve as a valuable tool for identifying these species and understanding their phylogenetic relationships.

The study of chemical constituents in conifers for taxonomic purposes has historically been challenging due to the complex and variable nature of compounds like resins and tannins. nih.gov However, the identification of specific, less variable compounds like this compound offers a more precise approach. The presence or absence of this compound, along with the quantitative analysis of its concentration relative to other lignans (B1203133), could provide a robust dataset for constructing chemotaxonomic classifications within the Picea genus.

Comparative Phytochemical Analysis of Lignans Across Coniferae

Lignans are a diverse class of polyphenolic compounds formed by the oxidative coupling of two phenylpropane units. nih.gov They are widely distributed throughout the plant kingdom, with the order Pinales, which includes conifers, being a particularly rich source. upc.edu A comparative analysis of lignan profiles across the Coniferae reveals patterns that are both taxonomically and phylogenetically informative.

Coniferous knotwood, in particular, is a concentrated source of lignans. mdpi.com Studies on various coniferous species, including those from the genera Picea (spruce), Pinus (pine), Abies (fir), and Larix (larch), have identified a wide array of lignans. mdpi.comdoria.fi While some lignans are widespread, others exhibit a more restricted distribution, making them useful for chemotaxonomic differentiation.

For instance, hydroxymatairesinol (B1246089) is often the dominant lignan in spruce and hemlock species, whereas secoisolariciresinol (B192356) is more abundant in fir and larch. doria.fi The presence of stilbenes, another class of polyphenols, is a characteristic feature of Pinus species but they are absent in many other conifers. mdpi.com This differential distribution of secondary metabolites highlights the potential for using phytochemical profiles to distinguish between different coniferous genera and species.

The analysis of lignans and other phenolic compounds in conifers is not only valuable for taxonomy but also for understanding the ecological adaptations of these trees. These compounds play crucial roles in defending against pathogens and herbivores. doria.fi The specific blend of lignans in a particular species is likely the result of evolutionary pressures from its environment.

Table 1: Distribution of Selected Lignans in Different Conifer Genera

| Lignan | Picea (Spruce) | Pinus (Pine) | Abies (Fir) | Larix (Larch) |

| This compound | Present (in P. morrisonicola) | Not reported | Not reported | Not reported |

| Hydroxymatairesinol | Abundant | Present | Present | Present |

| Secoisolariciresinol | Present | Present | Abundant | Abundant |

| Pinoresinol (B1678388) | Present | Present | Present | Present |

| Nortrachelogenin | Present | Present | Present | Present |

| Matairesinol (B191791) | Present | Present | Present | Present |

| This table is based on available phytochemical data and is subject to change with further research. |

Advanced Research Methodologies and Future Directions in Morrisonicolanin Studies

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry provides powerful tools to predict and understand the interactions of natural products like morrisonicolanin with biological macromolecules, offering insights that can guide experimental research. researchgate.net These in silico methods can accelerate the discovery of potential therapeutic applications by identifying likely biological targets and elucidating interaction mechanisms at an atomic level. researchgate.net

Docking and Molecular Dynamics Simulations with Predicted Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or nucleic acid). tandfonline.com This method is instrumental in virtual screening and identifying potential biological targets. For this compound, a logical first step would be to perform docking studies against proteins implicated in the biological activities observed for other lignans (B1203133), such as anti-inflammatory, antioxidant, and anticancer effects. psu.edu For instance, computational docking could explore the binding affinity of this compound with enzymes like urease or inducible nitric oxide synthase, targets that have been investigated for other compounds isolated from the Picea genus. researchgate.netalliedacademies.org

Following docking, molecular dynamics (MD) simulations offer a more dynamic and refined view of the ligand-receptor complex. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked pose, the conformational changes in both the ligand and the receptor upon binding, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netmdpi.comreadthedocs.io Studies on other lignans have successfully used MD simulations to understand their conformational behavior and hydration, which are critical for their biological function. nih.govmdpi.com For this compound, MD simulations could validate docking predictions and provide a detailed, time-resolved picture of its interaction with a predicted target, guiding future efforts in drug design and optimization. mdpi.comstanford.edu

Table 1: Potential Biological Receptors for this compound Docking Studies (Hypothetical)

| Receptor Class | Specific Example | Rationale for Investigation |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Many lignans exhibit anti-inflammatory properties. |

| Oxidoreductases | Inducible Nitric Oxide Synthase (iNOS) | Lignans are known for their antioxidant and radical-scavenging activities. irb.hracs.org |

| Cell Cycle Proteins | Tubulin / Topoisomerase II | Certain lignans, like podophyllotoxin (B1678966) derivatives, are potent anticancer agents that target these proteins. nih.gov |

| Urease | Helicobacter pylori Urease | Other compounds from Picea species have shown inhibitory activity against this enzyme. alliedacademies.org |

This table is illustrative and based on the known activities of related compounds, not on direct experimental evidence for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. nih.gov These methods can be used to calculate a variety of molecular properties that are crucial for understanding biological activity, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and bond dissociation energies. researchgate.netresearchgate.net

For this compound, DFT calculations can elucidate its antioxidant potential by modeling its ability to donate a hydrogen atom or an electron to neutralize free radicals. irb.hracs.org Studies on other lignans have used DFT to determine that benzylic hydrogen atoms are often the most likely to be abstracted, defining the compound's antioxidant properties. researchgate.net Such calculations could pinpoint the most reactive sites on the this compound molecule, providing a theoretical basis for its antioxidant mechanism. latrobe.edu.au Furthermore, quantum chemical methods are invaluable for confirming the structure of newly isolated natural products by comparing calculated NMR chemical shifts with experimental data, a technique that has been applied successfully to other complex lignans. kib.ac.cnresearchgate.netnih.govnih.gov

Table 2: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

| Calculated Property | Significance for this compound Research |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and the ease of electronic excitation. A smaller gap can suggest higher reactivity. researchgate.net |

| Bond Dissociation Enthalpy (BDE) | Predicts the ease of hydrogen atom donation, a key mechanism in antioxidant activity. researchgate.net |

| Ionization Potential (IP) | Relates to the ability to donate an electron, another important antioxidant mechanism (Single Electron Transfer). researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electron-rich and electron-poor regions, predicting sites for non-covalent interactions with receptors. |

| Calculated NMR Shifts | Aids in the structural elucidation and stereochemical assignment of the molecule and its potential derivatives. researchgate.netnih.gov |

Emerging Analytical Techniques for Ultra-Trace Analysis and Complex Mixture Characterization

The detection and quantification of this compound, whether in its natural source, in biological fluids, or as part of a complex extract, requires highly sensitive and selective analytical methods. As research moves towards understanding its metabolic fate and presence at very low concentrations, emerging analytical techniques for ultra-trace analysis become indispensable. latrobe.edu.au

Modern chromatography is central to this endeavor. While traditional High-Performance Liquid Chromatography (HPLC) is a standard tool, advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer significantly faster analysis times and greater resolution. nih.govresearchgate.net When coupled with sophisticated mass spectrometry (MS) detectors, such as tandem quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), these systems provide unparalleled sensitivity and specificity. mdpi.comnih.gov UHPLC-MS/MS methods, using modes like Multiple Reaction Monitoring (MRM), are capable of quantifying lignans at nanogram-per-liter levels, making them ideal for pharmacokinetic studies or for detecting trace amounts in environmental samples. nih.govresearchgate.net

For characterizing this compound within the complex chemical matrix of a Picea morrisonicola heartwood extract, comprehensive two-dimensional liquid chromatography (LC×LC) is a powerful emerging technique. mdpi.com By using two different columns with distinct separation mechanisms, LC×LC provides a much higher peak capacity than one-dimensional HPLC, allowing for the separation of co-eluting compounds and a more complete profiling of the extract. mdpi.com This is crucial for distinguishing this compound from its isomers and other structurally related lignans that are likely present in the plant material. mdpi.com

Sustainable Sourcing and Green Chemistry Principles in Natural Product Research

As interest in natural products like this compound grows, so does the importance of ensuring that their sourcing and subsequent chemical studies are conducted in an environmentally responsible and sustainable manner.

The natural source of this compound, Picea morrisonicola, is a spruce species endemic to the high mountains of Taiwan and is considered a vulnerable species. nih.gov A changing climate poses a significant threat to its limited habitat. nih.govfao.org Therefore, any large-scale harvesting of this tree for natural product isolation would be unsustainable. Future research must prioritize sustainable sourcing strategies, such as:

Cultivation: Establishing plantation programs for Picea morrisonicola to provide a renewable source of biomass. fao.org

In Vitro Production: Developing plant cell or tissue culture methods to produce this compound in a controlled laboratory setting, completely avoiding the need to harvest wild trees.

Waste Valorization: Investigating whether this compound or its precursors can be extracted from waste streams of the forestry industry, such as bark or needles from related, more abundant Picea species. mdpi.com

Beyond sustainable sourcing, the principles of green chemistry are becoming integral to natural product research. researchgate.netrsc.org For this compound, this involves developing synthetic or semi-synthetic production routes that are more environmentally friendly than traditional methods. uliege.beresearchgate.net Key green chemistry approaches applicable to lignan (B3055560) research include:

Use of Renewable Feedstocks: Designing synthetic pathways that start from abundant, bio-based precursors. acs.org

Biocatalysis: Employing enzymes to perform specific chemical transformations, which often operate under mild conditions (e.g., neutral pH, room temperature) and with high stereoselectivity, reducing the need for toxic reagents and protecting groups. uliege.be

Solvent-Free Reactions: Utilizing techniques like mechanochemistry (grinding or milling) to conduct reactions in the absence of harmful organic solvents. nih.gov

By integrating these advanced computational, analytical, and sustainable methodologies, the future of this compound research promises not only a deeper understanding of its chemical and biological properties but also a commitment to environmental stewardship.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of Morrisonicolanin

A synthesis of the current academic understanding of this compound cannot be provided at this time due to the absence of any academic literature on the subject. The compound is not mentioned in prominent chemical and biological research databases. This suggests that this compound may be a very recently discovered compound for which research has not yet been published, a compound that is part of proprietary research and not publicly disclosed, or a theoretical molecule that has not been synthesized or isolated.

Identification of Unaddressed Research Questions and Methodological Gaps

Without a baseline of existing research, it is impossible to identify specific unaddressed questions or methodological gaps concerning this compound. However, the primary and most significant research gap is the very existence and characterization of the compound itself. Foundational research would need to address the following:

Isolation and Structure Elucidation: If it is a natural product, from what organism can it be isolated? What is its complete chemical structure and stereochemistry?

Total Synthesis: Can the molecule be synthesized in a laboratory setting? What would be an efficient synthetic route?

Physicochemical Properties: What are its basic properties such as molecular weight, melting point, solubility, and stability?

Biological Activity: Does the compound exhibit any biological effects in vitro or in vivo?

Broader Impact of this compound Research on Chemical Biology and Natural Product Science

The potential impact of this compound research on chemical biology and natural product science is entirely hypothetical at this juncture. Should the compound be discovered and found to possess novel structural features or significant biological activity, its impact could be substantial. For instance, a unique molecular architecture could open new avenues in synthetic chemistry, while potent and selective bioactivity could provide a new pharmacological tool or a lead for drug discovery. However, until the first reports on this compound are published, its contribution to the scientific landscape remains a matter of speculation.

Q & A

Q. How to structure a manuscript’s discussion section to highlight this compound’s novelty without overinterpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.